molecular formula C20H20FN3O3 B593344 AB-FUBINACA metabolite 3 CAS No. 1877243-60-1

AB-FUBINACA metabolite 3

Número de catálogo: B593344
Número CAS: 1877243-60-1
Peso molecular: 369.4 g/mol
Clave InChI: XWTKFXNTAUXIRK-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AB-FUBINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) with high potency at CB1 and CB2 receptors . Its metabolism involves hydrolysis, hydroxylation, and glucuronidation pathways, with AB-FUBINACA metabolite 3 (M3) emerging as a critical biomarker for detecting AB-FUBINACA exposure .

M3 is formed via oxidative deamination of the primary amide group, yielding a carboxylic acid derivative (AB-FUBINACA-COOH) . This metabolite is highly polar, making it a reliable urinary marker due to its extended detection window (up to weeks post-exposure) . Key enzymes involved in its formation include carboxylesterases 1/2 (CES1/CES2) and cytochrome P450 isoforms (CYP2C19, 3A4/5) .

Métodos De Preparación

La preparación de AB-FUBINACA metabolito 3 implica el procesamiento metabólico de AB-FUBINACA en hepatocitos humanos y microsomas hepáticos. La ruta sintética principal incluye:

Análisis De Reacciones Químicas

Mecanismo De Acción

El mecanismo de acción de AB-FUBINACA metabolito 3 implica su interacción con los receptores cannabinoides, particularmente el receptor CB1. El metabolito se forma a través del procesamiento metabólico de AB-FUBINACA, que es un potente agonista del receptor CB1. Las vías metabólicas incluyen la hidrólisis de la amida terminal, la glucuronidación del acilo y la hidroxilación .

Comparación Con Compuestos Similares

AB-FUBINACA M3 shares structural and metabolic similarities with metabolites of other SCRAs. However, distinct differences in specificity, enzymatic pathways, and detection relevance exist (Table 1).

Table 1: Comparative Analysis of AB-FUBINACA M3 and Metabolites of Analogous SCRAs

Compound Metabolite ID Key Metabolic Pathway(s) Specificity Issues Detection Relevance
AB-FUBINACA M3 Amide hydrolysis → Carboxylic acid Shared with AMB-FUBINACA, EMB-FUBINACA Top 3 urinary marker
ADB-FUBINACA M22 Amide hydrolysis → Carboxylic acid Unique to ADB-FUBINACA Definitive intake marker
AB-PINACA AB-PINACA-COOH Amide hydrolysis → Carboxylic acid CES1-dependent; overlaps with 5F-AB-PINACA Primary urinary marker
5F-ADB-PINACA F9 Pentanoic acid formation Overlaps with ADB-PINACA metabolites Critical for differentiation
AMB-FUBINACA M3 Amide hydrolysis → Carboxylic acid Indistinguishable from AB-FUBINACA M3 Requires parent compound data

Key Findings

Its formation is also observed in AMB-FUBINACA and EMB-FUBINACA, complicating forensic differentiation . In contrast, ADB-FUBINACA M22 is a structurally analogous carboxylic acid metabolite but is specific to ADB-FUBINACA due to distinct alkyl chain modifications .

Enzymatic Pathways :

  • Unlike AB-PINACA-COOH (primarily CES1-mediated), AB-FUBINACA M3 formation involves CYP3A4/5-mediated hydroxylation alongside CES1/2 hydrolysis, leading to species-specific metabolite profiles (e.g., rats vs. humans) .

Detection and Quantification: M3 is detectable in urine at concentrations ranging from 1.35 to 2,300 ng/mL using UHPLC-QTOF-MS, outperforming less stable hydroxylated metabolites (e.g., M2) . AMB-FUBINACA-derived M3, however, cannot be distinguished from AB-FUBINACA M3 without analyzing parent compounds or additional unique metabolites (e.g., 5F-AKB48 metabolites) .

Comparatively, 5F-ADB-PINACA metabolites (e.g., F9) correlate with neurotoxicity and higher CB1 receptor binding affinity than AB-FUBINACA derivatives .

Actividad Biológica

AB-FUBINACA, a synthetic cannabinoid, has garnered attention due to its psychoactive effects and potential health risks. Among its metabolites, AB-FUBINACA metabolite 3 has been identified as significant in understanding the compound's biological activity. This article reviews the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and toxicological implications.

Overview of AB-FUBINACA

AB-FUBINACA is a synthetic cannabinoid that mimics the effects of THC, the active component of cannabis. It acts primarily on the cannabinoid receptors CB1 and CB2 in the endocannabinoid system. The compound has been linked to various adverse health effects, including severe intoxication and fatalities associated with its use.

Metabolic Pathways

The metabolism of AB-FUBINACA involves several pathways that lead to the formation of various metabolites. A detailed study identified 23 metabolites resulting from hydroxylation, amide hydrolysis, glucuronidation, and dehydrogenation processes . Among these, this compound is notable for its stability and detection in biological samples.

Key Metabolic Reactions

  • Hydroxylation : Involves the addition of hydroxyl groups to the molecule, impacting its solubility and biological activity.
  • Amide Hydrolysis : This reaction breaks down the amide bond, leading to the formation of acids that may exhibit different pharmacological properties.
  • Glucuronidation : A critical phase II metabolic reaction that enhances water solubility for excretion.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a relatively long half-life, allowing for prolonged biological activity. The compound exhibits an intrinsic clearance rate that suggests significant hepatic metabolism .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (T1/2)~39.7 minutes
Intrinsic Clearance (CL_int)17.5 µL/min/mg
Hepatic Clearance (CL_hep)9.0 mL/min/kg
Extraction Ratio (ER)0.5

Biological Activity and Toxicological Implications

The biological activity of this compound is primarily assessed through its interaction with cannabinoid receptors. Studies indicate that it retains significant affinity for CB1 receptors, which are associated with psychoactive effects such as euphoria and altered perception .

Case Studies

Recent case studies have documented instances of severe toxicity linked to AB-FUBINACA use:

  • Case Study 1 : An outbreak in Auckland reported multiple deaths associated with AMB-FUBINACA (a structural analog), highlighting the dangers posed by synthetic cannabinoids .
  • Case Study 2 : In vivo studies on rats demonstrated alterations in gene expression related to liver and heart function after exposure to AB-FUBINACA, suggesting potential hepatotoxicity and cardiotoxicity .

Q & A

Q. Basic: What are the primary methodologies for identifying AB-FUBINACA metabolites in human samples?

Answer:
AB-FUBINACA metabolites are identified using human hepatocyte incubations coupled with high-resolution mass spectrometry (HRMS) . Hepatocytes are incubated with AB-FUBINACA (e.g., 10 µmol/L for 1–3 hours), and metabolites are profiled via HRMS with data-dependent MS/MS acquisition. Key steps include:

  • MetabolitePilot™ software for peak finding, mass defect filtering, and product ion analysis.
  • Confirmation in authentic urine specimens using beta-glucuronidase hydrolysis to cleave glucuronide conjugates.
    Major metabolites like M11 (terminal amide hydrolysis product) and M7 (hydroxylated carboxylic acid) are prioritized based on intensity and prevalence in both hepatocyte and urine samples .

Q. Basic: Which enzymes are primarily responsible for AB-FUBINACA metabolism?

Answer:
AB-FUBINACA undergoes hydrolysis via carboxylesterases 1 and 2 (CES1/CES2) and oxidation by cytochrome P450 (CYP) isoforms 2C19, 3A4, and 3A5 . CES1/CES2 catalyze terminal amide hydrolysis (producing M11), while CYP enzymes mediate hydroxylation (e.g., M6) and dehydrogenation. Glucuronidation by UDP-glucuronosyltransferases (UGTs) further modifies phase I metabolites (e.g., M8, a glucuronide conjugate of M11) .

Q. Basic: What are the dominant metabolic pathways of AB-FUBINACA in humans?

Answer:
The three major pathways are:

Terminal amide hydrolysis : Generates carboxylic acid metabolite M11.

Hydroxylation : Occurs at the aminooxobutane moiety (e.g., M6).

Glucuronidation : Conjugates phase I metabolites (e.g., M8 from M11).
Minor pathways include epoxidation (M1) and dehydrogenation (M9). These pathways are validated in human hepatocytes and urine, with M11, M7, and M8 being the most prevalent urinary markers .

Q. Advanced: How do in silico predictions align with experimental metabolite profiles of AB-FUBINACA?

Answer:
MetaSite™ software predicts phase I metabolites via CYP450 biotransformations but fails to account for carboxylesterase-mediated hydrolysis (e.g., M11) or glucuronidation. For example:

  • M11 (CES1/CES2 product) is absent in top predictions.
  • Hydroxylated metabolites (e.g., M6) align with high-probability predictions (scoring >90%).
    Discrepancies arise due to software limitations in modeling non-CYP enzymes and multi-step reactions. Experimental validation using hepatocytes and HRMS remains critical .

Q. Advanced: What experimental challenges arise when distinguishing AB-FUBINACA metabolites from structurally similar synthetic cannabinoids?

Answer:
AB-FUBINACA shares metabolites (e.g., M11) with analogs like AMB-FUBINACA , complicating forensic differentiation. Strategies include:

  • Targeting minor metabolites (e.g., M1, M6) unique to AB-FUBINACA.
  • Using HRMS/MS fragmentation patterns to resolve structural isomers.
  • Incorporating stable isotope-labeled standards for quantification.
    Urine screening must combine multiple markers to avoid false positives from shared metabolic pathways .

Q. Advanced: How do in vitro (hepatocyte) and in vivo (urine) metabolite profiles of AB-FUBINACA differ?

Answer:
Hepatocyte models primarily detect phase I metabolites (e.g., M11, M6), while urine samples show higher prevalence of glucuronidated metabolites (e.g., M8) and additional phase II products. Discrepancies arise due to:

  • Extrahepatic metabolism (e.g., renal or intestinal enzymes).
  • Delayed excretion kinetics affecting metabolite ratios.
    For example, M7 (hydroxylated M11) is more abundant in urine than hepatocytes, suggesting post-hepatic modifications .

Q. Advanced: What analytical strategies improve detection sensitivity for low-abundance AB-FUBINACA metabolites?

Answer:

  • Solid-phase extraction (SPE) : Pre-concentrates metabolites from urine or plasma.
  • Beta-glucuronidase treatment : Releases phase I metabolites from glucuronide conjugates.
  • Data-independent acquisition (DIA) : Captures MS/MS spectra for all ions, enhancing identification of trace metabolites.
  • Retention time alignment : Reduces matrix interference in complex biological samples .

Q. Advanced: How can researchers address conflicting metabolite nomenclature across studies?

Answer:
AB-FUBINACA metabolites are inconsistently labeled (e.g., "M3" vs. "metabolite 3"). To resolve conflicts:

  • Cross-reference exact mass-to-charge (m/z) ratios and fragmentation patterns.
  • Use certified reference materials (CRMs) for structural validation (e.g., AB-FUBINACA metabolite 3 CRM).
  • Adopt consensus naming conventions based on metabolic pathways (e.g., "hydroxy-AB-FUBINACA-carboxylic acid") .

Propiedades

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTKFXNTAUXIRK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342556
Record name N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1877243-60-1
Record name N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1877243601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((1-((4-FLUOROPHENYL)METHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGP65B4RYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.